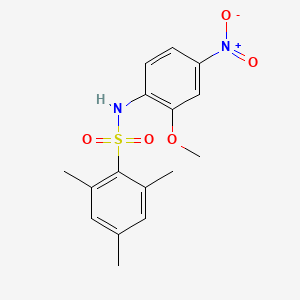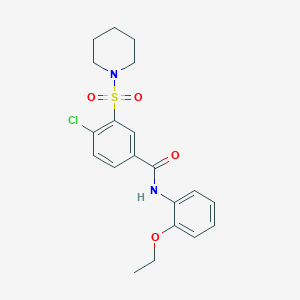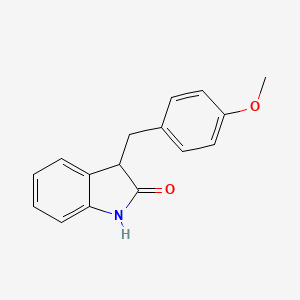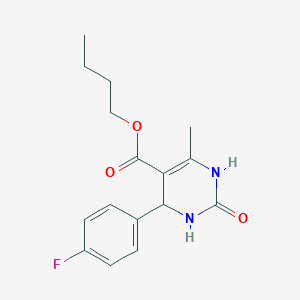![molecular formula C23H32N2O2 B5115750 N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide](/img/structure/B5115750.png)
N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[311]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is a complex organic compound that features a bicyclic structure
Vorbereitungsmethoden
The synthesis of N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclic core from (-)-cis-myrtanic and (-)-myrtenic acids . The reaction conditions often include the use of specific reagents and catalysts to ensure the correct stereochemistry and high yield. Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining purity and efficiency.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antimicrobial agent, with moderate activity against Staphylococcus aureus and Escherichia coli . Additionally, its unique structure makes it a candidate for studying molecular interactions and developing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, potentially inhibiting the function of enzymes or receptors. The exact pathways involved depend on the specific application and target. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other bicyclic terpenes and their derivatives, such as myrtenol and myrtenic acid derivatives . Compared to these compounds, N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide is unique due to its additional isoquinoline and methoxypropanamide groups, which may enhance its biological activity and chemical stability. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-23(2)19-6-4-17(21(23)13-19)14-25-10-8-16-5-7-20(12-18(16)15-25)24-22(26)9-11-27-3/h4-5,7,12,19,21H,6,8-11,13-15H2,1-3H3,(H,24,26)/t19-,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINOVKCYOZDTBV-FPOVZHCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCC4=C(C3)C=C(C=C4)NC(=O)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CN3CCC4=C(C3)C=C(C=C4)NC(=O)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B5115667.png)
![N-(1-benzofuran-2-ylmethyl)-1-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B5115684.png)
![N-[6-[(2,2-diphenylacetyl)amino]pyridin-2-yl]-2,2-diphenylacetamide](/img/structure/B5115687.png)

![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)


![1-(Benzo[d]thiazol-2-yl)-4-((dimethylamino)methylene)-3-propyl-1H-pyrazol-5(4H)-one](/img/structure/B5115710.png)
![[1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B5115731.png)

![2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B5115748.png)
![N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide](/img/structure/B5115751.png)
![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)
![2-(3-{1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5115759.png)
